

Acetonitrile-d3: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Acetonitrile-d3

Cat. No.: B032919

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An In-depth Exploration of **Acetonitrile-d3** as a Polar Aprotic Solvent in Scientific Research

Acetonitrile-d3 (CD_3CN), the deuterated isotopologue of acetonitrile, is a colorless, polar aprotic solvent that holds a pivotal role in modern scientific research, particularly in the realms of nuclear magnetic resonance (NMR) spectroscopy, organic synthesis, and pharmaceutical development. Its unique combination of physical and chemical properties, including a wide liquid range, miscibility with a broad array of organic solvents and water, and a relatively low boiling point, makes it an indispensable tool for chemists and biochemists. This technical guide provides a comprehensive overview of **Acetonitrile-d3**, detailing its properties, applications, and associated experimental protocols for researchers, scientists, and drug development professionals.

Core Properties of Acetonitrile-d3

Acetonitrile-d3 is characterized by its high polarity and moderate dielectric constant, which allow it to dissolve a wide range of polar and nonpolar compounds. The substitution of protium with deuterium atoms in the methyl group is the defining feature of **Acetonitrile-d3**, rendering the solvent largely "invisible" in ^1H NMR spectroscopy, thus allowing for the clear observation of proton signals from the analyte of interest.^[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Acetonitrile-d3** is presented in the table below, providing a quick reference for experimental planning.

Property	Value	References
Chemical Formula	CD ₃ CN	[2] [3]
Molecular Weight	44.07 g/mol	[2] [3]
Appearance	Colorless liquid	
Boiling Point	80.7 °C	[4]
Melting Point	-46 °C	[4]
Density	0.844 g/mL at 25 °C	[4]
Refractive Index (n ²⁰ /D)	1.341	[5]
Isotopic Purity (atom % D)	≥99.8%	[6]
Water Content	≤0.02%	[4]
Flash Point	2 °C	[7]
Dielectric Constant	~37.5	[8]

NMR Spectral Properties

The residual proton signal in **Acetonitrile-d3** is a quintet (due to coupling with two deuterium atoms) and appears at approximately 1.94 ppm in the ¹H NMR spectrum. The carbon signals appear at approximately 1.39 ppm and 118.7 ppm in the ¹³C NMR spectrum.[\[9\]](#) These characteristic signals can be used for spectral calibration but should also be considered to avoid overlap with analyte signals.

Applications in Research and Development

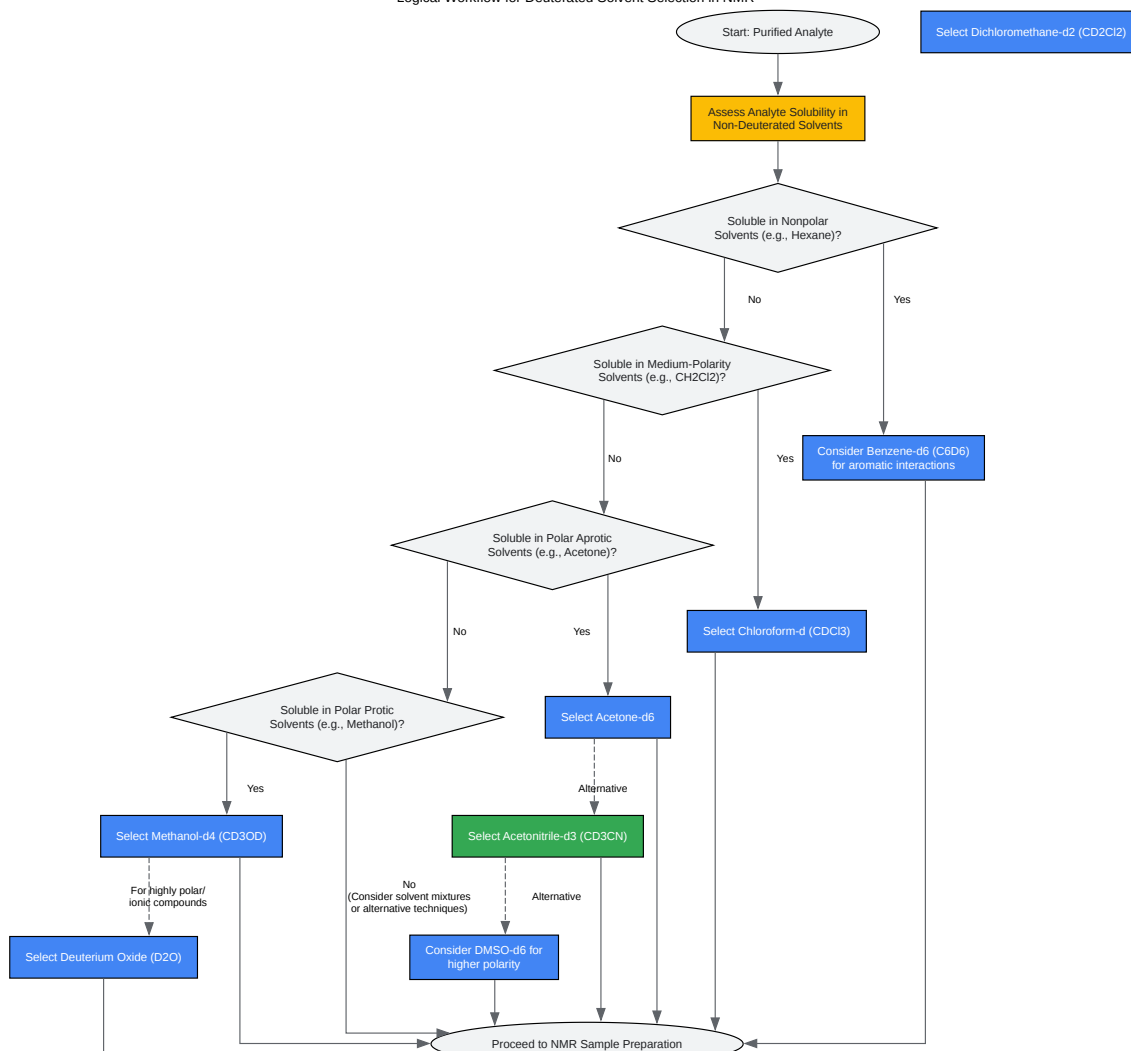
Acetonitrile-d3's versatility extends across various scientific disciplines, from fundamental organic chemistry to applied pharmaceutical sciences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

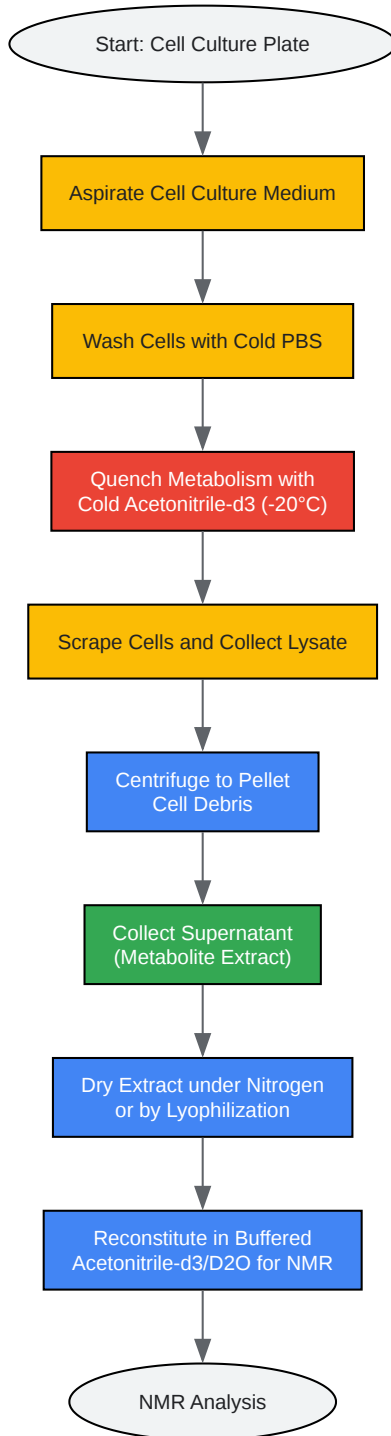
The primary application of **Acetonitrile-d₃** is as a solvent for NMR spectroscopy. Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its minimal interference in ¹H NMR spectra, makes it an excellent choice for sample preparation. It is particularly useful for polar analytes that are not soluble in less polar deuterated solvents like chloroform-d (CDCl₃).

The choice of a suitable deuterated solvent is a critical first step in obtaining high-quality NMR data. The following diagram illustrates a logical workflow for this selection process, where **Acetonitrile-d₃** presents a viable option for polar compounds.

Logical Workflow for Deuterated Solvent Selection in NMR



Workflow for Metabolite Extraction from Cell Culture for NMR Analysis

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